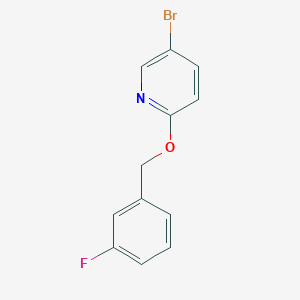

5-Bromo-2-(3-fluorobenzyloxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-(3-fluorobenzyloxy)pyridine is a chemical compound with the formula C12H9BrFNO. It has a molecular weight of 282.11 . It is used as a building block in chemical synthesis .

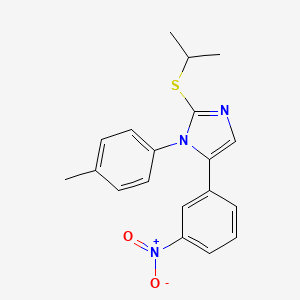

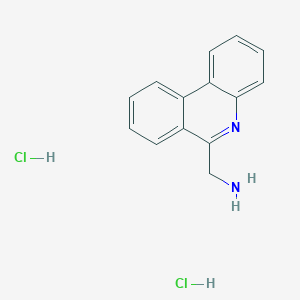

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(3-fluorobenzyloxy)pyridine involves a pyridine ring substituted with a bromo group at the 5-position and a 3-fluorobenzyloxy group at the 2-position . A detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

5-Bromo-2-(3-fluorobenzyloxy)pyridine serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the scalable synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, an important intermediate in the development of HIV-1 integrase inhibitors (Boros et al., 2007). Similarly, its role in the N-arylation of 3-alkoxypyrazoles demonstrates its versatility in creating new chemical entities for pharmaceutical libraries (Guillou et al., 2010).

Spectroscopic and Photophysical Studies

The compound has also been subject to spectroscopic and photophysical studies. For instance, the spectroscopic characterization of closely related compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, reveals insights into their structure and properties, including non-linear optical (NLO) properties and interactions with DNA, suggesting potential applications in biomedical imaging and therapy (Vural & Kara, 2017).

Antimicrobial Activity

Derivatives synthesized from 5-Bromo-2-(3-fluorobenzyloxy)pyridine have shown significant antimicrobial activity. The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation as antimicrobial agents highlight the potential of these compounds in developing new antibiotics (Bayrak et al., 2009).

Antioxidant and Anticholinergic Activities

Research into the synthesis of bromophenols, including derivatives of 5-Bromo-2-(3-fluorobenzyloxy)pyridine, has uncovered compounds with potent antioxidant and anticholinergic activities. These findings indicate potential applications in neuroprotective therapies and the management of oxidative stress-related diseases (Rezai et al., 2018).

Catalytic Applications

The compound has also found applications in catalysis, specifically in the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. Such research not only advances our understanding of catalytic processes but also opens up new avenues for synthesizing complex organic molecules with potential applications in various industries (Ahmad et al., 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-[(3-fluorophenyl)methoxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-4-5-12(15-7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFYVGUFUXCBOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(adamantan-1-yl)amino]acetate](/img/structure/B2675871.png)

![5-oxo-1-phenyl-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrrolidine-3-carboxamide](/img/structure/B2675877.png)

![3-(Propan-2-yl)-5-oxa-2-azaspiro[3.4]octan-1-one](/img/structure/B2675880.png)

![N-(4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2675882.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide](/img/structure/B2675884.png)

![2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2675888.png)